3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol
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Overview
Description
3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has a cyclohexyl group attached to the benzopyran structure, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyacetophenone derivatives with cyclohexyl bromide in the presence of a base like potassium carbonate can yield the desired benzopyran compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-one, while reduction can produce cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol derivatives .
Scientific Research Applications
3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzopyran derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-3-one: Similar structure but
Properties
CAS No. |
65998-40-5 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-cyclohexyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H20O2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h6-7,9,11,13,16H,1-5,8,10H2 |
InChI Key |
GKNPQVCMXDSFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC3=C(C=C(C=C3)O)OC2 |
Origin of Product |
United States |
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